2,6-Dimethyloct-7-en-2-yl formate
Overview
Description
2,6-Dimethyloct-7-en-2-yl formate is an organic compound with the molecular formula C11H20O2 . It has an average mass of 184.275 Da and a monoisotopic mass of 184.146332 Da . It is also known by other names such as 2,6-Dimethyl-7-octen-2-yl formate and 7-Octen-2-ol, 2,6-dimethyl-, 2-formate .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The structure is characterized by a formate ester functional group attached to a 2,6-dimethyl-7-octene backbone .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It is slightly soluble in water . The compound is stable but can be easily oxidized .Scientific Research Applications
Environmental Pollutant Analysis
2,6-Dimethylaniline, a related compound to 2,6-Dimethyloct-7-en-2-yl formate, is a ubiquitous environmental pollutant used as a synthetic intermediate in various industries. It's also a major metabolite in substances like tobacco smoke and lidocaine. Research indicates that it forms DNA adducts, suggesting metabolic activation similar to carcinogens, which could have implications for understanding the risks associated with environmental pollutants (Gonçalves, Beland, & Marques, 2001).
Biosynthesis Research
Studies on the ring closure of 2,6-dimethyloct-6-en-2-yl cation, which is structurally similar to this compound, offer insights into the biosynthetic cyclization of squalene to triterpene hopanoids. This research enhances understanding of complex biosynthetic pathways in organisms (Hess, 2004).
Organic Synthesis
Research into organic synthesis techniques, involving compounds structurally similar to this compound, has been conducted. These studies focus on synthesizing various organic compounds with potential applications in medicinal chemistry and materials science (Biagetti et al., 2002).
Metal Complexation
The complexation behavior of metal ions with ligands, including those related to this compound, has been studied for applications in separations and catalysis. These studies have potential implications in fields like waste processing and material recovery (Kratsch et al., 2014).
Ferroelectric Materials
Research on hybrid inorganic-organic frameworks with structures analogous to traditional perovskites, involving compounds related to this compound, contributes to the understanding of electrical order-disorder phase transitions. These findings are significant for developing new materials with applications in electronics and sensing technologies (Jain et al., 2008).
Anticancer Drug Development
Studies on chromene derivatives, structurally related to this compound, have been conducted for potential applications in anticancer drug development. These compounds' interactions with DNA and their structural properties could lead to new therapeutic agents (Priscila Ivo Rubim de Santana et al., 2020).
Framework Resilience in Multiferroic Materials
The resilience of the formate cage in dimethyl ammonium manganese formate, a compound related to this compound, under pressure has been explored. This research is crucial for the development of materials with robust properties under varying environmental conditions (Chitnis et al., 2018).
Photophysical Properties
The photophysical properties of probes structurally related to this compound have been studied in various solvents. Insights from these studies are valuable for applications in biological systems and materials science (Fermín Moreno Cerezo et al., 2001).
CO2 Capture and Conversion
Research into zinc hydride complexes involving ligands similar to this compound has implications for CO2 capture and conversion. These studies contribute to the development of sustainable technologies for environmental management (Brown et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2,6-dimethyloct-7-en-2-yl formate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h5,9-10H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXALCWZXZZQSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)OC=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865201 | |
Record name | 7-Octen-2-ol, 2,6-dimethyl-, 2-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25279-09-8 | |
Record name | 7-Octen-2-ol, 2,6-dimethyl-, 2-formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25279-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyloct-7-en-2-yl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025279098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Octen-2-ol, 2,6-dimethyl-, 2-formate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Octen-2-ol, 2,6-dimethyl-, 2-formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethyloct-7-en-2-yl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIMETHYLOCT-7-EN-2-YL FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5654V620I5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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